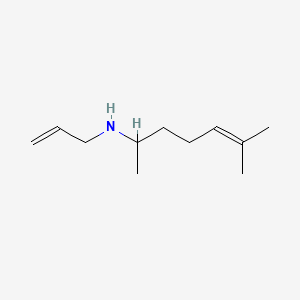

N-Allyl-1,5-dimethyl-4-hexenylamine

Description

N-Allyl-1,5-dimethyl-4-hexenylamine is an aliphatic amine featuring an allyl group, two methyl substituents at positions 1 and 5, and a hexenyl backbone. This article compares this compound with these analogs, focusing on synthesis, hazards, and biological activity where data is available.

Properties

CAS No. |

4730-16-9 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

6-methyl-N-prop-2-enylhept-5-en-2-amine |

InChI |

InChI=1S/C11H21N/c1-5-9-12-11(4)8-6-7-10(2)3/h5,7,11-12H,1,6,8-9H2,2-4H3 |

InChI Key |

DZDMCNWRZMNEGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-1,5-dimethyl-4-hexenylamine can be achieved through several methods. One common approach involves the palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This method utilizes palladium catalysts to activate N-allyl imines, followed by nucleophilic attack by glycinates to deliver vicinal diamino derivatives . The reaction conditions typically involve mild temperatures and the use of chiral ligands to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-1,5-dimethyl-4-hexenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: H2/Ni, H2/Rh, Na/NH3

Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions include allylic alcohols, diols, and various substituted amines, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Allyl-1,5-dimethyl-4-hexenylamine has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Allyl-1,5-dimethyl-4-hexenylamine involves its interaction with various molecular targets and pathways. For example, in allylic bromination reactions, the compound undergoes radical substitution at the allylic position, facilitated by reagents like N-bromosuccinimide (NBS) in the presence of light . This reaction mechanism involves the formation of an allylic radical intermediate, which then reacts with bromine to form the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-N-Hexylbenzylamine

- Structure : Benzene ring with a hexyl chain and a benzylamine group (C₁₃H₂₁N) .

- Synthesis: Not detailed in the evidence, but likely involves alkylation or reductive amination.

- Hazards: No classified physical, health, or environmental hazards under EC1272/08 Regulation. Precautionary measures include avoiding inhalation and skin contact due to insufficient toxicological data .

- Applications: Potential intermediate in organic synthesis, though biological activity is uncharacterized.

N-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine (Compound 4)

- Structure : Camphor-derived bicyclic imine with an allyl group (C₁₃H₂₀N) .

- Synthesis :

- Biological Activity :

- Applications : Key intermediate for drug discovery, leveraging camphor’s medicinal chemistry relevance .

(E)-1,7,7-Trimethyl-N-(prop-2-yn-1-yl)bicyclo[2.2.1]heptan-2-imine (Compound 5)

- Structure : Similar to Compound 4 but with a propargyl group (C₁₃H₁₈N) .

- Synthesis :

- Biological Activity :

- Applications : Versatile building block for bioactive compound synthesis .

Comparative Analysis Table

Key Research Findings

- Synthetic Efficiency : Camphor-derived imines (Compounds 4 and 5) demonstrate high yields (>90%) under solvent-free conditions, suggesting scalability for industrial applications .

- Bioactivity Trends : Propargyl-substituted derivatives (Compound 5) exhibit marginally better anti-parasitic activity than allyl analogs (Compound 4), highlighting substituent effects on potency .

- Safety Profile : 4-N-Hexylbenzylamine’s unclassified hazards contrast with the camphor derivatives, whose toxicological data remain understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.